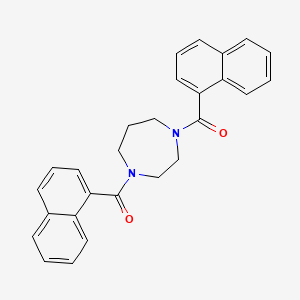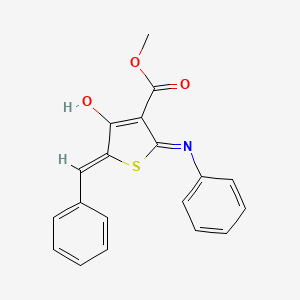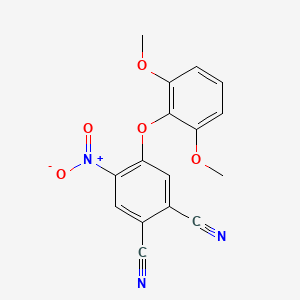![molecular formula C17H23N3O6 B6128831 diethyl {amino[2-(2,4-dimethoxybenzylidene)hydrazino]methylene}malonate](/img/structure/B6128831.png)
diethyl {amino[2-(2,4-dimethoxybenzylidene)hydrazino]methylene}malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl {amino[2-(2,4-dimethoxybenzylidene)hydrazino]methylene}malonate, commonly known as DMABN, is a synthetic compound that has been extensively studied for its potential applications in various fields of science. DMABN belongs to the class of hydrazones and has a molecular formula of C16H22N4O5.
科学的研究の応用
DMABN has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. DMABN has been shown to exhibit potent antioxidant, anticancer, and antimicrobial properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
作用機序
The mechanism of action of DMABN is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the inhibition of key enzymes involved in cellular metabolism. DMABN has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects
DMABN has been shown to exhibit potent antioxidant activity by scavenging free radicals and inhibiting oxidative stress. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DMABN has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
実験室実験の利点と制限
DMABN has several advantages for lab experiments, including its potent antioxidant and anticancer properties, and its potential use as a fluorescent probe for the detection of metal ions in biological systems. However, the complex synthesis method and limited availability of DMABN can be a limitation for its use in lab experiments.
将来の方向性
There are several future directions for DMABN research, including the development of more efficient synthesis methods, the study of its potential use in the treatment of various diseases, and the investigation of its potential as a fluorescent probe for the detection of metal ions in biological systems. Further research is needed to fully understand the mechanism of action of DMABN and its potential applications in various fields of science.
Conclusion
DMABN is a synthetic compound that has been extensively studied for its potential applications in various fields of science. It exhibits potent antioxidant, anticancer, and antimicrobial properties, and has been studied for its potential use in the treatment of various diseases. DMABN has several advantages for lab experiments, but its complex synthesis method and limited availability can be a limitation. Further research is needed to fully understand the mechanism of action of DMABN and its potential applications in various fields of science.
合成法
DMABN can be synthesized through a multistep process involving the condensation of diethyl malonate with 2,4-dimethoxybenzaldehyde and hydrazine hydrate. The resulting product is then subjected to further reactions to obtain the final product, DMABN. The synthesis of DMABN is a complex process that requires skilled chemists and specialized equipment.
特性
IUPAC Name |
ethyl (E)-2-[(E)-N'-[(E)-(2,4-dimethoxyphenyl)methylideneamino]carbamimidoyl]-3-ethoxy-3-hydroxyprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O6/c1-5-25-16(21)14(17(22)26-6-2)15(18)20-19-10-11-7-8-12(23-3)9-13(11)24-4/h7-10,21H,5-6H2,1-4H3,(H2,18,20)/b16-14+,19-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXMREHQKPNXQC-CUCDIRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C(C(=NN=CC1=C(C=C(C=C1)OC)OC)N)C(=O)OCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C(\C(=N/N=C/C1=C(C=C(C=C1)OC)OC)\N)/C(=O)OCC)/O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-{[3-(hydroxymethyl)-3-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone](/img/structure/B6128748.png)

![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}cyclopentanecarboxamide](/img/structure/B6128762.png)

![3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B6128783.png)

![dimethyl 5-[(2-chloro-5-iodobenzoyl)amino]isophthalate](/img/structure/B6128805.png)
![N-(3-bromophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B6128809.png)
![N-(3-isoxazolylmethyl)-N-methyl-2-{1-[(5-methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B6128814.png)


![2-{[3-(2-naphthyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6128844.png)
![N~1~-{[2-(dimethylamino)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide](/img/structure/B6128845.png)
![methyl 1-[4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B6128849.png)